N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide is a sulfonamide compound characterized by the presence of a 4-acetamidophenyl group attached to the sulfur atom and an isoxazolyl group attached to the nitrogen atom . This compound is a metabolite of sulfamethoxazole, a well-known antibiotic used to treat bacterial infections .
Mechanism of Action
Target of Action
It is known to be a derivative of sulfamethoxazole , a sulfonamide antibiotic that inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Mode of Action
Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid (PABA) into folic acid, an essential component for bacterial growth .
Biochemical Pathways
The compound likely affects the biochemical pathway of folic acid synthesis in bacteria, given its relationship to Sulfamethoxazole . By inhibiting the enzyme dihydropteroate synthase, it prevents the formation of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for the synthesis of nucleic acids in bacteria .
Pharmacokinetics
It is known that sulfamethoxazole, a related compound, is well absorbed orally, widely distributed in body tissues, metabolized in the liver (primarily by acetylation), and excreted in the urine .
Result of Action
As a derivative of sulfamethoxazole, it may share similar effects, which include the inhibition of bacterial growth by interfering with the synthesis of nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide typically involves the reaction of 4-aminophenylacetamide with isoxazole-4-sulfonyl chloride under basic conditions. The reaction proceeds through the formation of a sulfonamide bond between the amine group of 4-aminophenylacetamide and the sulfonyl chloride group of isoxazole-4-sulfonyl chloride .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Investigated for its potential use in drug development, particularly as an antibiotic or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A closely related sulfonamide antibiotic.
Sulfisoxazole: Another sulfonamide antibiotic with a similar structure.
Sulfadiazine: A sulfonamide antibiotic used in combination with pyrimethamine for the treatment of toxoplasmosis.
Uniqueness
N-(4-(N-(isoxazol-4-yl)sulfamoyl)phenyl)acetamide is unique due to its specific structural features, such as the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(1,2-oxazol-4-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-8(15)13-9-2-4-11(5-3-9)19(16,17)14-10-6-12-18-7-10/h2-7,14H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTWUEZYXWAPHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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